Product packaging for Magnesium, bromo(4-butoxyphenyl)-(Cat. No.:)

Magnesium, bromo(4-butoxyphenyl)-

Cat. No.: B13446160
M. Wt: 253.42 g/mol
InChI Key: HSKQAROMTTWWAJ-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Organomagnesium Reagents

The journey of organomagnesium reagents began in 1900 with the pioneering work of French chemist François Auguste Victor Grignard. ontosight.ai His discovery that organic halides react with magnesium metal in an ether solvent to form organomagnesium halides, now famously known as Grignard reagents, was a watershed moment in organic synthesis. ontosight.aiwikipedia.org This breakthrough, which earned him the Nobel Prize in Chemistry in 1912, provided chemists with a versatile method for forming carbon-carbon bonds. wikipedia.org

Initially, research focused on alkyl Grignard reagents. However, the scope of the reaction soon expanded to include aryl halides, giving rise to aryl Grignard reagents. These compounds, with the general formula ArMgX (where Ar is an aryl group and X is a halogen), opened up new possibilities for creating bonds between aromatic rings and other organic fragments. wikipedia.org Over the decades, the understanding of Grignard reagents has evolved significantly. The initial simple representation of R-Mg-X has been refined to recognize the complex solution-state structures, often involving solvent coordination and the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂).

Fundamental Principles of Grignard Chemistry and Carbon-Carbon Bond Formation

The utility of Grignard reagents, including bromo(4-butoxyphenyl)magnesium, stems from the inherent polarity of the carbon-magnesium bond. Due to the significant difference in electronegativity between carbon and magnesium, the carbon atom attached to magnesium becomes nucleophilic, behaving like a carbanion. miracosta.edu This "umpolung" or reversal of polarity of the carbon atom is the cornerstone of Grignard chemistry.

This nucleophilic carbon readily attacks electrophilic centers, most notably the carbon atom of carbonyl groups found in aldehydes, ketones, and esters. This addition reaction is a powerful and widely used method for forming new carbon-carbon bonds, leading to the synthesis of a diverse array of alcohols. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated in a subsequent workup step to yield the final alcohol product.

Beyond carbonyl additions, Grignard reagents participate in a variety of other transformations, including reactions with epoxides, nitriles, and carbon dioxide, further highlighting their versatility in constructing molecular frameworks.

Significance of Aryl Grignard Reagents in Synthetic Strategies

Aryl Grignard reagents, such as bromo(4-butoxyphenyl)magnesium, are of paramount importance in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science. Their significance is particularly evident in transition metal-catalyzed cross-coupling reactions.

The Kumada coupling , reported independently by the groups of Kumada and Corriu in 1972, was one of the first such reactions, utilizing nickel or palladium catalysts to couple Grignard reagents with organic halides. wikipedia.org This reaction provides a direct method for the formation of carbon-carbon bonds between aryl groups. organic-chemistry.org

Another key reaction is the Negishi coupling , which couples organozinc reagents (often prepared in situ from Grignard reagents) with organic halides, catalyzed by nickel or palladium. wikipedia.orgorgsyn.org This method is known for its high functional group tolerance. orgsyn.org The Sonogashira coupling , which typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, can also be adapted to use Grignard-derived species. wikipedia.orglibretexts.orgorganic-chemistry.org

These cross-coupling strategies have revolutionized the synthesis of complex aromatic compounds, and aryl Grignard reagents are central to many of these transformations due to their ready availability and high reactivity.

Overview of Research Trajectories for Bromo(4-butoxyphenyl)magnesium and Analogues

While specific research exclusively focused on bromo(4-butoxyphenyl)magnesium is not extensively documented in publicly available literature, its synthesis and reactivity can be confidently inferred from studies on analogous alkoxy-substituted aryl Grignard reagents.

Synthesis: The preparation of bromo(4-butoxyphenyl)magnesium would follow the classical Grignard synthesis protocol. This involves the reaction of 4-bromo-1-butoxybenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere. The butoxy group is generally stable under these conditions.

Reactivity and Research Applications: Research involving alkoxy-substituted aryl Grignard reagents like the 4-butoxy derivative is primarily directed towards their application in cross-coupling reactions to synthesize functionalized biaryls and other complex molecules. For instance, the Kumada coupling of similar Grignard reagents with aryl bromides, catalyzed by nickel complexes, has been shown to be an effective method for creating sterically hindered biaryls. nih.gov

Furthermore, the Negishi coupling of the corresponding organozinc reagent, derived from bromo(4-butoxyphenyl)magnesium, with various aryl halides would be a viable route for biaryl synthesis, offering compatibility with a range of functional groups. organic-chemistry.org The presence of the butoxy group can influence the electronic properties of the aromatic ring, potentially affecting the efficiency and selectivity of these coupling reactions.

Computational studies on the mechanism of reactions involving alkoxy-substituted aryl Grignard reagents have provided deeper insights into their reactivity, including the potential for substitution of the alkoxy group itself under certain conditions. These theoretical predictions, verified by experimental results, help in designing more efficient and selective synthetic routes.

Future research on bromo(4-butoxyphenyl)magnesium and its analogues is likely to focus on:

The development of more efficient and sustainable catalytic systems for their use in cross-coupling reactions.

Exploring their application in the synthesis of novel liquid crystals, polymers, and biologically active molecules where the butoxy group can impart desirable properties.

Detailed mechanistic studies to further understand the role of the alkoxy substituent in influencing reactivity and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrMgO B13446160 Magnesium, bromo(4-butoxyphenyl)-

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;butoxybenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h5-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKQAROMTTWWAJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bromo 4 Butoxyphenyl Magnesium

Direct Metal Insertion Techniques

The direct reaction between an organic halide and magnesium metal is the classic and most common method for preparing Grignard reagents. acs.org The process involves the transfer of an electron from magnesium to the organic halide, leading to the formation of the organomagnesium species. utexas.edu However, the success of this reaction is highly dependent on several factors, including the activation of the magnesium surface, the nature of the halide precursor, the solvent system, and the use of additives.

A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, inhibiting the reaction. wikipedia.org Several methods have been developed to overcome this inert layer and activate the magnesium.

Common activation methods include:

Mechanical Methods: Crushing magnesium pieces in situ, rapid stirring, and sonication can physically disrupt the oxide layer, exposing fresh, reactive magnesium. wikipedia.org

Chemical Activators: Small amounts of activating agents are frequently employed. Iodine is a traditional choice, where its color disappears as the magnesium becomes activated. mnstate.edu 1,2-Dibromoethane is another effective activator, with the advantage that its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue for the initiation of the reaction. wikipedia.org Other activators include methyl iodide and mercuric chloride, which amalgamates the magnesium surface. wikipedia.org

Dry Stirring: Stirring magnesium turnings under an inert atmosphere can reduce the oxide layer, providing an activated metal surface. researchgate.net

Rieke Magnesium: This highly reactive form of magnesium is prepared by reducing a magnesium salt and circumvents the activation issue. wikipedia.org

DIBAH Activation: A general and reliable method for activating magnesium involves the use of diisobutylaluminum hydride (DIBAH). acs.orgacs.org This method allows for the initiation of Grignard reagent formation for aryl Grignards at or below 20 °C. acs.orgacs.org

The following table summarizes common magnesium activation protocols.

Activation MethodDescriptionAdvantages
Mechanical Crushing Physical breaking of magnesium pieces to expose fresh surface. wikipedia.orgSimple, avoids chemical contaminants.
Iodine A crystal of iodine is added to the magnesium suspension. mnstate.eduVisual indication of activation (color disappears). mnstate.edu
1,2-Dibromoethane Reacts with magnesium to form ethylene and magnesium bromide. wikipedia.orgReaction is easily monitored by bubble formation. wikipedia.org
DIBAH Diisobutylaluminum hydride is used to activate the magnesium surface. acs.orgacs.orgAllows for low-temperature initiation. acs.orgacs.org

The reactivity of the organic halide is a critical factor in Grignard reagent formation. For aryl halides, the reactivity generally increases in the order of Cl < Br < I. libretexts.orgmsu.edu Therefore, 1-bromo-4-butoxybenzene (B1267048) is a more reactive precursor than its chloro-analogue but less reactive than the iodo-analogue. While aryl chlorides can be used, they often require more forcing conditions. nih.gov Conversely, aryl iodides are more reactive but can be more prone to side reactions like Wurtz coupling. quora.com The choice of 1-bromo-4-butoxybenzene represents a balance between reactivity and stability, making it a common starting material for this specific Grignard reagent.

The following table illustrates the general reactivity trend of aryl halides in Grignard formation.

Halide PrecursorGeneral ReactivityComments
Aryl Chloride LowerOften requires higher temperatures or more reactive magnesium. nih.gov
Aryl Bromide ModerateGood balance of reactivity and stability. libretexts.org
Aryl Iodide HigherMore reactive, but can lead to more side reactions. libretexts.orgquora.com

Ethereal solvents are essential for the formation and stability of Grignard reagents. acs.org They solvate the magnesium center of the Grignard reagent through their lone pair electrons, forming a stabilizing complex. libretexts.orglibretexts.org The most commonly used solvents are diethyl ether and tetrahydrofuran (B95107) (THF). acs.orglibretexts.org

Diethyl Ether: A traditional solvent for Grignard reactions, it is effective at stabilizing the Grignard reagent. quora.com However, its low boiling point (34.6 °C) can sometimes limit the reaction rate. stackexchange.com

Tetrahydrofuran (THF): THF is often a superior solvent for Grignard formation. stackexchange.com Its higher boiling point (66 °C) allows for reactions to be carried out at higher temperatures, which can be beneficial for less reactive aryl bromides. stackexchange.comreddit.com The oxygen in THF is also considered to be more sterically accessible for coordination with the magnesium compared to diethyl ether. stackexchange.com

Alternative Ethers: Other ethers such as dibutyl ether or dimethoxyethane can also be used, particularly if a higher reaction temperature is required. stackexchange.comresearchgate.net However, solvents like 1,4-dioxane (B91453) have been reported to be less effective. researchgate.netsciencemadness.org

The choice of solvent can influence the reactivity of the Grignard reagent itself, as it affects the position of the Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂). quora.com

In addition to magnesium activators, other additives can facilitate the formation of Grignard reagents. The addition of preformed Grignard reagent can act as an initiator for the reaction. wikipedia.org More recently, the use of lithium chloride (LiCl) has been shown to significantly improve the formation of Grignard reagents, particularly for challenging substrates. echemi.com The resulting "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, exhibit enhanced reactivity and solubility. vapourtec.com

Magnesium-Halogen Exchange Reactions

An alternative to the direct insertion of magnesium is the magnesium-halogen exchange reaction. numberanalytics.com This method involves the reaction of an organic halide with a pre-formed organomagnesium compound, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgharvard.edu This exchange is particularly useful for preparing functionalized Grignard reagents that may not be compatible with the conditions of direct synthesis. harvard.edu The exchange reaction is often rapid, even at low temperatures. harvard.edu

The general scheme for a magnesium-halogen exchange is: ArBr + i-PrMgCl ⇌ ArMgBr + i-PrCl wikipedia.org

The use of i-PrMgCl·LiCl (turbo-Grignard) can significantly accelerate both bromine- and iodine-magnesium exchange reactions. bohrium.comresearchgate.net

While not a direct method for forming bromo(4-butoxyphenyl)magnesium, organolithium reagents can be used in a two-step process involving a lithium-halogen exchange followed by transmetalation with a magnesium salt. The lithium-halogen exchange is a rapid reaction where an organolithium reagent, such as n-butyllithium or tert-butyllithium, reacts with an aryl halide to form an aryllithium species. masterorganicchemistry.comwikipedia.org This aryllithium can then be reacted with a magnesium halide, like magnesium bromide, to yield the desired Grignard reagent. This approach offers an alternative route, particularly when direct magnesiation is problematic.

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organometallic reagents, offering significant advantages in safety, scalability, and process control over traditional batch methods. researchgate.net The preparation of Grignard reagents is often highly exothermic and can be difficult to control on a large scale. allfordrugs.com Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, mitigating the risk of thermal runaways. wikipedia.org

For the synthesis of bromo(4-butoxyphenyl)magnesium, a continuous flow process would typically involve pumping a solution of the starting material, 1-bromo-4-butoxybenzene, and an exchange reagent (like i-PrMgCl·LiCl) or a solution of the halide alone through a heated, packed-bed reactor filled with magnesium turnings. researchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and selectivity. nih.gov

Research on the continuous flow synthesis of related functionalized aryl Grignards demonstrates the viability of this approach. For instance, 2,4,5-trifluorophenylmagnesium bromide has been synthesized in near-quantitative yield via a Br/Mg exchange reaction in a continuous microflow system. researchgate.net This process highlights the ability of flow reactors to handle even highly reactive and potentially unstable intermediates safely and efficiently. The on-demand, in-line generation and immediate consumption of the Grignard reagent in a subsequent reaction is a key advantage of flow chemistry. researchgate.netallfordrugs.com

Table 2: Representative Parameters for Continuous Flow Grignard Exchange Synthesis
SubstrateExchange ReagentFlow Rate (Substrate/Reagent)Residence TimeTemperature (°C)Yield (%)Reference
2,4,5-TrifluorobromobenzeneEthylmagnesium bromide0.4 mL/min / 0.4 mL/min10 min45~98 (product after carboxylation) researchgate.net

The application of continuous flow technology to the synthesis of bromo(4-butoxyphenyl)magnesium would enable safer, more consistent, and easily scalable production, making it an attractive method for industrial applications.

Green Chemistry Considerations in Grignard Reagent Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of Grignard reagent synthesis, key considerations include the choice of solvent, reduction of waste, and energy efficiency. unp.edu.ar

Solvent Selection: Traditionally, Grignard reagents are prepared in ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF). These solvents, while effective, have significant drawbacks, including high volatility, flammability, and the potential to form explosive peroxides. researchgate.net Green chemistry encourages the use of safer, more environmentally benign alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as excellent substitutes. researchgate.net 2-MeTHF, which can be derived from renewable resources like corn cobs, is particularly advantageous. It often provides superior reaction profiles, including the suppression of unwanted side reactions like Wurtz coupling, and its immiscibility with water simplifies aqueous work-up procedures. researchgate.netunp.edu.ar Studies on the synthesis of (3-methoxyphenyl)magnesium bromide, an isomer of the methoxy-analog of the target compound, show comparable or superior yields in these greener solvents compared to traditional ones.

Table 3: Solvent Effects on the Yield of (3-Methoxyphenyl)magnesium bromide Synthesis
SolventInitiatorTemperature (°C)Yield (%)Reference
Et₂OI₂4575 researchgate.net
THFI₂4585 researchgate.net
2-MeTHFI₂4586 researchgate.net
CPMEDIBAL-H60No Reaction researchgate.net
TolueneDIBAL-H60No Reaction researchgate.net

Waste Reduction and Alternative Methods: Green chemistry metrics like the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, are used to quantify the environmental impact of a process. youtube.com Traditional Grignard syntheses can have high E-Factors due to the large volumes of solvent used for the reaction and subsequent work-up.

A significant step towards minimizing solvent waste is the use of mechanochemistry. researchgate.net Ball-milling techniques have been developed to prepare Grignard reagents using only catalytic amounts of solvent. researchgate.netresearchgate.net In this method, the mechanical energy from milling the reactants (magnesium and the organic halide) together activates the magnesium surface and drives the reaction, drastically reducing the need for a bulk solvent medium. This approach not only makes the process "greener" by reducing solvent waste but can also simplify the procedure by eliminating the need for strictly anhydrous conditions. researchgate.net

By adopting greener solvents like 2-MeTHF or employing solvent-free mechanochemical methods, the synthesis of bromo(4-butoxyphenyl)magnesium can be made significantly more sustainable and environmentally friendly.

Mechanistic Investigations of Bromo 4 Butoxyphenyl Magnesium Reactivity

Single-Electron Transfer (SET) Pathways and Radical Intermediates

While the polar nucleophilic addition is the dominant pathway for many Grignard reactions, an alternative mechanism involving single-electron transfer (SET) can operate, particularly with certain substrates. In an SET mechanism, the Grignard reagent first donates an electron to the substrate, typically a ketone, to form a radical anion and a Grignard radical cation. These radical intermediates then recombine to form the final product.

Several factors can promote the SET pathway over the polar mechanism. The reduction potential of the carbonyl compound is a key factor; substrates that are easily reduced, such as α,β-unsaturated ketones or certain aromatic ketones, are more prone to undergo SET. The nature of the Grignard reagent also plays a role. Reagents that are good reducing agents are more likely to react via SET. rsc.org

The presence of an electron-donating group, such as the butoxy group in bromo(4-butoxyphenyl)magnesium, increases the electron density on the aromatic ring. This may lower the oxidation potential of the Grignard reagent, potentially making it more susceptible to engage in SET pathways compared to unsubstituted phenylmagnesium bromide. Reactions with substrates known to be efficient electron acceptors are where SET mechanisms for bromo(4-butoxyphenyl)magnesium would be most expected.

The transient nature of radical intermediates makes their detection challenging. However, several analytical techniques can be employed to provide evidence for their existence.

Electron Paramagnetic Resonance (EPR) Spectroscopy : This is the most direct method for detecting species with unpaired electrons, such as radicals. nih.gov While powerful, it can be challenging to apply to short-lived radicals at low concentrations. nih.gov

Radical Trapping : This indirect method involves adding a "trap" molecule to the reaction mixture that reacts specifically with radical intermediates to form a stable, detectable product. nih.govchimia.ch Nitroxide-based traps, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are commonly used. nih.gov The resulting adducts can be characterized by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). nih.govchimia.chresearchgate.net Recent advancements have introduced new trapping agents based on homolytic substitution reactions (SH2'), which offer high sensitivity and detailed structural information of the trapped radicals via MS analysis. nih.govchimia.ch

Detection MethodPrincipleAdvantagesLimitations
EPR Spectroscopy Direct detection of paramagnetic species based on their interaction with a magnetic field. nih.govProvides direct evidence and structural information about the radical.Can be very challenging for short-lived, low-concentration radicals. nih.gov
Radical Trapping with MS A trap molecule reacts with the radical to form a stable product that is then detected by mass spectrometry. chimia.chresearchgate.netHigh sensitivity; provides mass and fragmentation data for structural elucidation. chimia.chIndirect method; the trapping process itself might influence the reaction.
Radical Trapping with NMR The trapped radical adduct is formed in sufficient concentration to be detected and quantified by NMR. chimia.chresearchgate.netAllows for quantitative analysis of radical flux under different conditions. chimia.chresearchgate.netRequires a higher concentration of the trapped radical than MS detection. chimia.ch

By employing these methods, researchers can gain mechanistic insights and distinguish between polar and SET pathways in the reactions of bromo(4-butoxyphenyl)magnesium.

Stereochemical Control and Diastereoselectivity in Grignard Additions

The addition of Grignard reagents to carbonyl compounds often creates a new stereocenter. When the carbonyl compound is chiral, the reaction can lead to the formation of diastereomers. The control of this diastereoselectivity is of paramount importance in asymmetric synthesis. The stereochemical outcome of the addition of bromo(4-butoxyphenyl)magnesium to a chiral aldehyde or ketone is dictated by several factors, primarily the steric and electronic interactions in the transition state.

Models such as Cram's rule, the Felkin-Anh model, and the chelation control model are employed to predict the major diastereomer formed. For a Grignard reagent like bromo(4-butoxyphenyl)magnesium, which does not possess a chiral center itself, the diastereoselectivity is primarily governed by the structure of the chiral substrate.

Felkin-Anh Model: In the absence of a chelating group near the carbonyl, the Felkin-Anh model is often used to predict the stereochemical outcome. The model posits that the largest substituent on the alpha-carbon to the carbonyl orients itself anti-periplanar to the incoming nucleophile. The nucleophile, in this case, the 4-butoxyphenyl group from the Grignard reagent, then attacks the carbonyl carbon from the less hindered face.

Chelation Control: If the chiral substrate contains a Lewis basic group (e.g., an ether, amine, or hydroxyl group) at the alpha or beta position to the carbonyl, chelation control can dominate. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the Lewis basic group, forming a rigid cyclic intermediate. This rigid structure directs the nucleophilic attack of the 4-butoxyphenyl group from a specific face of the carbonyl, leading to a high degree of diastereoselectivity. The 4-butoxy group on the phenyl ring of the Grignard reagent, being electron-donating, can influence the Lewis acidity of the magnesium center and thus affect the strength of chelation.

The table below illustrates the expected major diastereomer based on these models for the addition of bromo(4-butoxyphenyl)magnesium to a generic chiral aldehyde.

ModelSubstrate FeaturePredicted Major Diastereomer
Felkin-AnhNon-chelating chiral aldehydeNucleophilic attack occurs anti to the largest substituent on the α-carbon.
Chelation ControlChiral aldehyde with α-chelating groupNucleophilic attack is directed by the rigid chelated intermediate.

It is important to note that the actual diastereomeric ratio can be influenced by reaction conditions such as temperature and solvent, which affect the flexibility of the transition state and the relative energies of the competing pathways.

Solvent Coordination and Solvation Effects on Reactivity

The solvent plays a critical role in the reactivity of Grignard reagents, including bromo(4-butoxyphenyl)magnesium. Grignard reagents in solution exist in a complex equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium and a magnesium dihalide.

2 RMgX ⇌ MgR₂ + MgX₂

The position of this equilibrium is significantly influenced by the coordinating ability of the solvent. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are commonly used for Grignard reactions because they are Lewis bases that can coordinate to the electron-deficient magnesium center. This coordination stabilizes the Grignard reagent and maintains it in solution.

For bromo(4-butoxyphenyl)magnesium, the magnesium atom is typically coordinated by two solvent molecules. This solvation shell affects the steric bulk and the nucleophilicity of the Grignard reagent. The nature of the solvent can influence the aggregation state of the Grignard reagent, which can exist as monomers, dimers, or higher oligomers. These different species can exhibit different reactivities.

The table below summarizes the effect of common solvents on the Schlenk equilibrium and the nature of the Grignard species.

SolventCoordinating AbilityEffect on Schlenk EquilibriumPredominant Species
Diethyl Ether (Et₂O)GoodFavors the alkylmagnesium halide (RMgX)Solvated monomers and dimers
Tetrahydrofuran (THF)Stronger than Et₂OCan shift equilibrium slightly towards dialkylmagnesiumPrimarily solvated monomers
Non-coordinating solvents (e.g., Toluene)PoorEquilibrium shifts towards aggregated speciesOligomers and polymers

The butoxy group in bromo(4-butoxyphenyl)magnesium can also potentially influence the solvation sphere. The oxygen atom of the butoxy group could, in principle, participate in intramolecular coordination with the magnesium center, although this is less likely to be a dominant effect compared to the strong coordination of ether solvents.

Kinetic Studies of Reaction Rates and Activation Energies

The rate of a Grignard reaction is influenced by several factors, including the structure of the Grignard reagent, the substrate, the solvent, and the temperature. For bromo(4-butoxyphenyl)magnesium, the electron-donating nature of the para-butoxy group is expected to have a significant effect on its reactivity.

The activation energy (Ea) is the minimum energy required for a reaction to occur. For Grignard reactions, the activation energy is influenced by the energy required to break the carbon-magnesium bond and to form the new carbon-carbon bond. The solvent can also affect the activation energy by stabilizing the transition state.

Grignard ReagentSubstituent EffectExpected Relative Rate Constant (k_rel)Expected Activation Energy (Ea)
p-Nitrophenylmagnesium bromideElectron-withdrawing> 1Lower
Phenylmagnesium bromideNeutral1Reference
p-Tolylmagnesium bromideElectron-donating< 1Higher
Bromo(4-butoxyphenyl)magnesiumStrong electron-donating<< 1Significantly Higher

These expected trends are based on the principle that electron-withdrawing groups enhance the electrophilicity of the Grignard carbon, leading to a faster reaction, while electron-donating groups have the opposite effect. The butoxy group is a strong electron-donating group, and thus bromo(4-butoxyphenyl)magnesium is expected to be less reactive than phenylmagnesium bromide in typical nucleophilic addition reactions.

Synthetic Utility and Transformative Applications in Organic Synthesis

Formation of Alcohols via Carbonyl Addition

The addition of the 4-butoxyphenyl group to a carbonyl carbon is a fundamental transformation facilitated by bromo(4-butoxyphenyl)magnesium. This reaction class provides a direct route to various alcohol-containing structures.

Reactions with Aldehydes and Ketones

The reaction of bromo(4-butoxyphenyl)magnesium with aldehydes and ketones is a classic Grignard addition, yielding secondary and tertiary alcohols, respectively. The nucleophilic aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. A subsequent acidic workup protonates the resulting alkoxide to afford the final alcohol product. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis due to its reliability and broad substrate scope.

The general mechanism involves a two-step process: nucleophilic addition followed by protonation. masterorganicchemistry.com The choice of the aldehyde or ketone substrate directly determines the structure of the resulting alcohol, allowing for the synthesis of a diverse array of molecules.

Table 1: Synthesis of Alcohols from Bromo(4-butoxyphenyl)magnesium and Carbonyl Compounds

Carbonyl Substrate Product Type
Formaldehyde Primary Alcohol
Aldehyde Secondary Alcohol
Ketone Tertiary Alcohol

Reactions with Esters and Carboxylic Acid Derivatives

When bromo(4-butoxyphenyl)magnesium reacts with esters and other carboxylic acid derivatives, such as acid chlorides, the reaction proceeds through a double addition mechanism. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol. libretexts.org This method is particularly useful for synthesizing tertiary alcohols with two identical aryl groups attached to the carbinol carbon.

It is important to note that the direct reaction with carboxylic acids is generally not feasible as the acidic proton of the carboxylic acid will quench the Grignard reagent. libretexts.org Therefore, conversion of the carboxylic acid to a more suitable derivative like an ester or acid chloride is necessary. libretexts.org

Reactions with Epoxides

The reaction of bromo(4-butoxyphenyl)magnesium with epoxides provides a valuable route for the formation of β-arylethanols. The Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, leading to a ring-opening reaction. The regioselectivity of the attack is influenced by steric and electronic factors of the epoxide. Subsequent acidic workup yields the alcohol. This transformation is significant for its ability to create a new carbon-carbon bond and introduce a hydroxyl group two carbons away from the aromatic ring.

Carboxylation Reactions for Carboxylic Acid Synthesis

The carboxylation of bromo(4-butoxyphenyl)magnesium is a direct and efficient method for the synthesis of 4-butoxybenzoic acid. This reaction involves the treatment of the Grignard reagent with carbon dioxide, which acts as the electrophile. The nucleophilic aryl group of the Grignard reagent adds to the carbon of CO2, forming a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. organic-chemistry.orgresearchgate.net This method is a classic example of using a Grignard reagent to introduce a carboxylic acid functionality onto an aromatic ring.

Cross-Coupling Reactions for C-C Bond Formation

Bromo(4-butoxyphenyl)magnesium is an excellent nucleophilic partner in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the construction of complex organic molecules.

Kumada Coupling and Related Nickel-Catalyzed Reactions

The Kumada coupling, one of the earliest developed cross-coupling methods, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org Bromo(4-butoxyphenyl)magnesium can be effectively coupled with a variety of aryl and vinyl halides using this protocol. wikipedia.org Nickel catalysts, in particular, have proven to be highly effective and are often more economical than their palladium counterparts. organic-chemistry.org

Recent advancements in this area have focused on the development of new ligands and catalyst systems to improve reaction efficiency, functional group tolerance, and to enable the coupling of traditionally challenging substrates like aryl chlorides and fluorides. organic-chemistry.org For instance, the use of specific phosphine (B1218219) ligands can significantly enhance the catalytic activity of nickel. organic-chemistry.org Ligand-free nickel-catalyzed Kumada couplings have also been developed, offering a more simplified and cost-effective approach. rhhz.net These reactions typically proceed in solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org The mechanism of nickel-catalyzed cross-coupling reactions is complex and can involve various nickel oxidation states.

Table 2: Key Features of Kumada Coupling with Bromo(4-butoxyphenyl)magnesium

Feature Description
Reaction Type Cross-coupling
Nucleophile Bromo(4-butoxyphenyl)magnesium
Electrophile Aryl or Vinyl Halides
Catalyst Typically Nickel or Palladium complexes
Bond Formed C(sp2)-C(sp2) or C(sp2)-C(sp)

The versatility of the Kumada coupling and related nickel-catalyzed reactions makes bromo(4-butoxyphenyl)magnesium a valuable building block in the synthesis of a wide range of organic compounds, including biaryls and other complex aromatic systems. organic-chemistry.org

Iron-Catalyzed Cross-Couplings

Iron, as an inexpensive, abundant, and non-toxic metal, presents an attractive alternative to precious metal catalysts like palladium. Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds. These reactions often proceed via radical mechanisms, offering reactivity patterns complementary to those of traditional two-electron processes.

The cross-coupling of aryl Grignard reagents, such as bromo(4-butoxyphenyl)magnesium, with various organic electrophiles is a key application of iron catalysis. nih.gov For instance, iron salts like iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) [Fe(acac)₃] can effectively catalyze the reaction between the Grignard reagent and alkyl or alkenyl halides. nih.govorganic-chemistry.org Mechanistic studies suggest that the reaction may involve the formation of an ate-iron(II) species, such as [Ar₃Fe(II)]⁻, through transmetalation from the Grignard reagent to the iron center. mdpi.com This intermediate can then react with the electrophile. Alternatively, single-electron transfer (SET) processes can lead to the formation of radical intermediates, which then participate in the bond-forming steps. nih.gov

A notable advancement is the iron-catalyzed multicomponent cross-coupling reaction, which allows for the simultaneous combination of three or more reactants in a single operation. In one such example, an aryl Grignard reagent (such as 3-methoxyphenyl (B12655295) magnesium bromide, a close analogue to the title compound), an alkyl halide, and a vinyl boronate are coupled in the presence of an iron catalyst and a chiral ligand to form complex, enantioenriched products. nih.govresearchgate.net The reaction demonstrates high selectivity and tolerance for various functional groups. researchgate.net

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions with Aryl Grignard Reagents

Aryl Grignard Electrophile Catalyst System Product Type Yield Reference
3-Methoxyphenyl MgBr tert-Butyl bromide, Vinylboronic acid pinacol (B44631) ester Fe(acac)₃, (R,R)-BenzP* Chiral alcohol (after oxidation) Good researchgate.net
Alkynyl Grignard Alkenyl bromide FeCl₃, LiBr Conjugated enyne High to Excellent organic-chemistry.org

Palladium-Catalyzed Aryl-Aryl Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the construction of biaryl and substituted aromatic compounds. While aryl bromides and iodides are classic substrates, significant progress has been made in developing catalysts that can also activate less reactive aryl chlorides. sci-hub.se The coupling of bromo(4-butoxyphenyl)magnesium with various aryl halides is a highly efficient method for creating C(sp²)-C(sp²) bonds.

These reactions typically follow a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the Grignard reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. sci-hub.se The choice of ligand for the palladium center is crucial for achieving high efficiency and functional group tolerance. sci-hub.se

To enhance the scope and efficiency of these couplings, additives can be employed. For example, the addition of zinc halides like zinc bromide (ZnBr₂) can transmetalate with the Grignard reagent to form a less reactive organozinc species in situ. This "softening" of the nucleophile can improve functional group tolerance and lead to higher yields in the coupling with sensitive aryl bromides. organic-chemistry.org This approach has been successfully applied to the coupling of various aryl Grignard reagents with aryl bromides, demonstrating compatibility with functionalities like esters and thioethers. organic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling of Aryl Grignards with Aryl Halides | Aryl Grignard | Aryl Halide | Catalyst System | Additive | Product Type | Reference | | --- | --- | --- | --- | --- | | Cyclopropyl-MgBr | Aryl Bromide | Pd(OAc)₂, t-Bu₃P | ZnBr₂ | Cyclopropyl arene | organic-chemistry.org | | Aryl Benzyl (B1604629) Sulfide | Aryl Bromide | Pd(dba)₂/NiXantPhos | - | Diaryl Sulfide | organic-chemistry.org | | Ester Enolates | Aryl Halide | Palladium Complex | - | α-Aryl Ester | scilit.com |

Rhodium-Catalyzed Transformations

Rhodium catalysts are well-known for their utility in a variety of organic transformations, including hydrogenation, hydroformylation, and C-H activation. In the context of C-C bond formation involving aryl nucleophiles, rhodium catalysis has been particularly effective in conjugate addition reactions. While direct cross-coupling with Grignard reagents is less common than with palladium, rhodium catalysts can facilitate the 1,4-addition of organometallic reagents to α,β-unsaturated systems.

For example, rhodium complexes, often paired with chiral diphosphine ligands like BINAP or Duanphos, can catalyze the asymmetric conjugate addition of arylboronic acids to enones and enoates. organic-chemistry.org These reactions proceed with high enantioselectivity and yield, providing access to chiral β-aryl carbonyl compounds. The mechanism is believed to involve the formation of an aryl-rhodium species via transmetalation, which then adds to the activated alkene. Although these examples use arylboronic acids, they establish the principle that rhodium can mediate the transfer of aryl groups, suggesting a potential avenue for the application of bromo(4-butoxyphenyl)magnesium in similar transformations, possibly through transmetalation to a different organometallic intermediate or directly in the presence of a suitable rhodium catalyst system.

Conjugate Addition Reactions (1,4-Addition)

The conjugate addition, or Michael addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Grignard reagents, being strong nucleophiles, can participate in both 1,2-addition (to the carbonyl carbon) and 1,4-addition (to the β-carbon). libretexts.org The outcome of the reaction is influenced by several factors, including the nature of the Grignard reagent, the substrate, and the reaction conditions. libretexts.orgscispace.com

Bromo(4-butoxyphenyl)magnesium can serve as the nucleophile in these reactions, delivering the 4-butoxyphenyl group to the β-position of an activated alkene. While Grignard reagents can lead to mixtures of 1,2- and 1,4-adducts, the use of a catalytic amount of a copper salt, such as cuprous chloride (CuCl), can dramatically favor the 1,4-addition pathway. scispace.com This is because the Grignard reagent first transmetalates with the copper salt to form a less reactive organocuprate (Gilman-type) reagent in situ, which has a strong preference for conjugate addition. libretexts.org

This strategy allows for the efficient synthesis of β-(4-butoxyphenyl) ketones, esters, and other carbonyl compounds, which are valuable synthetic intermediates. scispace.com The reaction proceeds via nucleophilic attack on the β-carbon to form an enolate intermediate, which is then protonated upon workup to give the final product. libretexts.org

Functional Group Tolerance and Chemoselectivity in Complex Molecule Synthesis

A key advantage of modern metal-catalyzed reactions is their compatibility with a wide range of functional groups, which enables their application in the synthesis of complex molecules without the need for extensive protecting group strategies. sci-hub.se Reactions involving bromo(4-butoxyphenyl)magnesium are no exception, with different catalytic systems offering varying degrees of chemoselectivity.

Palladium-catalyzed couplings, for instance, are renowned for their broad functional group tolerance, accommodating esters, amides, ketones, nitriles, and ethers. sci-hub.seorganic-chemistry.orgscilit.com The development of specialized ligands has been instrumental in achieving this high level of chemoselectivity. sci-hub.se Similarly, iron-catalyzed reactions have shown remarkable selectivity. In certain multicomponent couplings, the reaction can proceed selectively at a tertiary alkyl bromide even in the presence of other C-Br or C-Cl bonds. researchgate.net This selectivity is crucial when building complex scaffolds where multiple reactive sites are present.

The use of additives, such as zinc salts in palladium-catalyzed couplings, can also modulate the reactivity of the Grignard reagent, thereby enhancing its compatibility with sensitive functional groups. organic-chemistry.org This fine-tuning of reactivity allows bromo(4-butoxyphenyl)magnesium to be incorporated into elaborate molecular structures late in a synthetic sequence, preserving delicate functionalities elsewhere in the molecule.

Applications in the Construction of Advanced Intermediates

The synthetic transformations described in the preceding sections highlight the role of bromo(4-butoxyphenyl)magnesium as a versatile building block for constructing advanced intermediates. The 4-butoxyphenyl moiety is a common structural motif in various functional materials and biologically active compounds.

The biaryl structures generated via iron- and palladium-catalyzed cross-couplings are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals. The butoxy chain can influence the mesomorphic properties of liquid crystals and can enhance the solubility and pharmacokinetic properties of drug candidates.

Conjugated enynes, synthesized via iron-catalyzed couplings, are important intermediates for natural product synthesis and materials science. organic-chemistry.org Furthermore, the diaryl sulfides prepared through palladium catalysis are valuable in medicinal chemistry and as ligands for transition metal catalysis. organic-chemistry.org The ability to efficiently introduce the 4-butoxyphenyl group into diverse molecular frameworks makes bromo(4-butoxyphenyl)magnesium a key reagent for accessing these high-value chemical entities.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Grignard Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational study of Grignard reactions, offering a balance between accuracy and computational cost. For aryl Grignard reagents like bromo(4-butoxyphenyl)magnesium, DFT calculations are instrumental in dissecting the intricate details of their reaction mechanisms.

Elucidation of Transition States and Energy Profiles

DFT calculations enable the mapping of potential energy surfaces for reactions involving Grignard reagents. This allows for the identification and characterization of transition states, which are critical for understanding reaction kinetics. For a typical Grignard reaction, such as the addition to a carbonyl compound, DFT can elucidate the energy barriers for competing pathways, like nucleophilic addition versus single-electron transfer (SET) mechanisms. mnstate.edu

In the context of bromo(4-butoxyphenyl)magnesium, the electron-donating nature of the butoxy group is expected to influence the stability of intermediates and transition states. Computational studies on similar substituted aryl Grignard reagents suggest that such electron-donating groups can modulate the energy profile of the reaction.

Table 1: Illustrative Calculated Activation Energies for Competing Pathways of an Aryl Grignard Reaction

Reaction PathwayTransition State GeometryCalculated Activation Energy (kcal/mol)
Nucleophilic AdditionFour-centered cyclic15-20
Single-Electron Transfer (SET)Elongated C-Mg bond18-25

Note: The values presented are illustrative and based on typical DFT calculations for aryl Grignard reagents. Specific values for bromo(4-butoxyphenyl)magnesium would require dedicated computational studies.

Analysis of Electronic Structure and Bonding

The electronic structure of bromo(4-butoxyphenyl)magnesium is central to its reactivity. DFT calculations can provide detailed information about the charge distribution, molecular orbitals, and the nature of the crucial carbon-magnesium (C-Mg) bond. The C-Mg bond in Grignard reagents is highly polar, rendering the carbon atom nucleophilic. wikipedia.org

For bromo(4-butoxyphenyl)magnesium, the para-butoxy group, being an electron-donating group, would likely increase the electron density on the aromatic ring and, consequently, influence the polarity of the C-Mg bond. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the reagent's nucleophilic and electrophilic character, respectively.

Ab Initio Molecular Dynamics Simulations of Grignard Processes

Ab initio molecular dynamics (AIMD) simulations offer a powerful tool to study the dynamic processes of Grignard reactions in solution. Unlike static DFT calculations, AIMD can capture the explicit role of solvent molecules and the dynamic nature of the Grignar reagent itself. acs.org These simulations can reveal the intricate dance of bond breaking and bond formation in real-time, providing a more realistic picture of the reaction mechanism. acs.org For bromo(4-butoxyphenyl)magnesium, AIMD simulations could model its interaction with solvent molecules like tetrahydrofuran (B95107) (THF), showing how the solvent coordinates to the magnesium center and participates in the reaction. acs.org

Modeling of Aggregation Phenomena and Solvation Shells

Grignard reagents are known to exist in solution not as simple monomers, but as complex aggregates in equilibrium (the Schlenk equilibrium). wikipedia.org Computational modeling is crucial for understanding the structure and reactivity of these aggregates. For bromo(4-butoxyphenyl)magnesium, computational models could predict the relative stability of monomeric, dimeric, and larger oligomeric forms in solution.

The solvation shell around the magnesium center also plays a critical role in the reactivity of the Grignard reagent. acs.org Computational models can detail the structure of this solvation shell and how it influences the accessibility of the magnesium and the nucleophilic carbon.

Table 2: Illustrative Data on the Aggregation State of an Aryl Grignard Reagent in THF

SpeciesFormulaCoordination at MgRelative Population (%)
MonomerArMgBr(THF)₂Tetrahedral60
Dimer (Br-bridged)[ArMg(THF)]₂(μ-Br)₂Pentacoordinate30
Dimer (Ar-bridged)[BrMg(THF)]₂(μ-Ar)₂Pentacoordinate10

Note: The relative populations are illustrative and can be influenced by concentration, temperature, and the specific aryl group.

Prediction of Reactivity and Selectivity Parameters

Computational chemistry can be used to predict various parameters that correlate with the reactivity and selectivity of Grignard reagents. For bromo(4-butoxyphenyl)magnesium, these parameters can help in anticipating its behavior in different chemical transformations.

Parameters such as the calculated charge on the nucleophilic carbon, the energy of the HOMO, and the bond dissociation energy of the C-Mg bond can be correlated with the reagent's nucleophilicity. Furthermore, by modeling the transition states for different possible products (e.g., in reactions with prochiral ketones), the stereoselectivity of the reaction can be predicted.

Quantum Chemical Insights into Aryl Grignard Activation

Quantum chemical calculations provide fundamental insights into the activation of the C-Mg bond in aryl Grignard reagents. These studies can detail the electronic changes that occur as the Grignard reagent approaches a substrate. For instance, the interaction with an electrophile can lead to a further polarization and eventual cleavage of the C-Mg bond.

In the case of bromo(4-butoxyphenyl)magnesium, the presence of the butoxy group can have a significant electronic influence on the aryl ring, affecting the activation barrier for the C-Mg bond cleavage. Quantum chemical methods can quantify this effect and provide a deeper understanding of how substituents can be used to tune the reactivity of Grignard reagents. Iron-catalyzed C-H bond activation for the ortho-arylation of aryl pyridines and imines with Grignard reagents has been a subject of such studies. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Grignard Reagent Research

In-Situ Spectroscopic Monitoring of Grignard Reactions

In-situ spectroscopy is a powerful tool for observing chemical reactions as they happen, without the need for isolating intermediates. This is particularly crucial for Grignard reagents, which exist in a complex equilibrium in solution. nih.govresearchgate.net By monitoring reactions in real-time, researchers can gain insights into kinetics, identify transient species, and ensure process safety and quality on an industrial scale. researchgate.net

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for unraveling the mechanisms of Grignard reactions. nih.gov It provides detailed information at the molecular level about species present in the reaction medium, including both the liquid phase and solid components. nih.govwiley.com For Grignard reagents like Magnesium, bromo(4-butoxyphenyl)-, NMR can be used to monitor the complex Schlenk equilibrium, where the reagent can exist as the monomer (RMgX), the dimer, or in equilibrium with its dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) counterparts. nih.govwikipedia.org

²⁵Mg-NMR is particularly informative, as the chemical shift is highly sensitive to the coordination environment of the magnesium center, allowing for the distinct identification of the various species in the equilibrium. nih.gov ¹H and ¹³C NMR are used to track the consumption of the starting aryl halide (1-bromo-4-butoxybenzene) and the formation of the Grignard reagent and any subsequent products. By integrating the NMR signals over time, quantitative kinetic data can be obtained, leading to the determination of reaction rates and activation energies for both the formation of the Grignard reagent and its subsequent reactions. cardiff.ac.ukrsc.org

Table 1: Illustrative ¹³C NMR Chemical Shifts for Aryl Grignard Reagent Formation This table is illustrative and shows typical shifts for analogous aryl Grignard reagents. Actual values for Magnesium, bromo(4-butoxyphenyl)- may vary.

Carbon AtomStarting Material (e.g., 1-bromo-4-alkoxybenzene) δ (ppm)Grignard Reagent (e.g., (4-alkoxyphenyl)magnesium bromide) δ (ppm)Change upon Formation
C-Br (ipso-carbon)~115-120~160-165Significant downfield shift
C-O (ipso-carbon)~155-160~158-163Minor shift
Aromatic CH (ortho to Mg)~130-135~115-120Upfield shift
Aromatic CH (meta to Mg)~115-120~135-140Downfield shift

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a robust method for identifying and quantifying species in Grignard reactions. researchgate.netacs.org These methods are particularly useful for real-time monitoring of reaction progress in various environments. wikipedia.org For a compound like Magnesium, bromo(4-butoxyphenyl)-, IR spectroscopy can track the disappearance of the C-Br stretching vibration of the starting material and the appearance of new bands associated with the Grignard reagent itself. The C-Mg stretching vibration, though weak, typically appears in the far-IR region (300-600 cm⁻¹). researchgate.net

Raman spectroscopy is highly complementary to IR. It is particularly advantageous for monitoring Grignard reactions because it is less sensitive to interference from moisture and can be performed through glass or quartz cuvettes, which is ideal for handling these air- and moisture-sensitive reagents. mdpi.comresearchgate.net This technique can be used for the non-destructive quality determination of Grignard reagents by detecting impurities or solvent composition. mdpi.comresearchgate.net For example, a quantitative model based on Raman spectra can be developed to determine the concentration of the active Grignard reagent in solution. researchgate.net

Table 2: Typical Vibrational Frequencies for Grignard Reagent Analysis

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Significance
C-Mg StretchIR/Raman365 - 535Indicates formation of the Grignard reagent. researchgate.net
Aromatic C-H StretchIR/Raman3000 - 3100Present in both reactant and product.
Aliphatic C-H Stretch (butoxy group)IR/Raman2850 - 2960Present in both reactant and product.
C-O-C Stretch (ether solvent)IR1050 - 1150Monitors solvent coordination to the Mg center.

Crystallographic Studies of Grignard Complexes and Adducts

X-ray crystallography provides definitive structural information, but obtaining suitable crystals of Grignard reagents is challenging due to their high reactivity. researchgate.net It is nearly impossible to isolate a solvent-free crystal of a simple Grignard reagent like RMgX. researchgate.net However, crystalline adducts with coordinating solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), have been successfully characterized. These studies reveal crucial details about the coordination at the magnesium center.

For an aryl Grignard reagent like Magnesium, bromo(4-butoxyphenyl)-, the magnesium atom is expected to be tetrahedrally coordinated. The four coordination sites would be occupied by the 4-butoxyphenyl group, the bromine atom, and two molecules of the ether solvent (e.g., THF). wikipedia.orgwisc.edu This coordination stabilizes the organomagnesium species. The crystal structure of the analogous ethylmagnesium bromide dietherate, for instance, confirmed a monomeric species with a tetrahedral magnesium atom. wisc.edu

Table 3: Crystallographic Data for an Analogous Grignard Adduct (Ethylmagnesium Bromide Dietherate) Data from the study of C₂H₅MgBr·2(C₂H₅)₂O, which serves as a model for the expected structure of Magnesium, bromo(4-butoxyphenyl)- adducts. wisc.edu

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Coordination GeometryTetrahedral
Coordinating Species1 Ethyl group, 1 Bromine atom, 2 Diethyl ether molecules
Mg-C Bond Length~2.15 Å
Mg-Br Bond Length~2.44 Å
Mg-O Bond Lengths~2.01 Å, ~2.06 Å

Mass Spectrometry for Reaction Monitoring and Intermediate Characterization

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting low-abundance charged species, making it increasingly valuable for identifying reactive intermediates in organometallic reactions. rsc.orgnih.gov While conventional MS is challenging for highly reactive Grignard reagents, modern soft ionization techniques, such as electrospray ionization (ESI-MS) or laser desorption/ionization, allow for the transfer of species from solution to the gas phase with minimal fragmentation. wikipedia.orgnih.gov

For a reaction involving Magnesium, bromo(4-butoxyphenyl)-, mass spectrometry can be used to monitor the reaction progress by detecting the mass of the starting material, the Grignard reagent itself (often as a solvated cluster), and any products or intermediates. rsc.org Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the detected ions and analyzing the resulting patterns. nih.gov This method is powerful for confirming the structure of newly formed compounds and for identifying previously undetected, short-lived intermediates that are key to understanding the reaction mechanism. rsc.orgnih.gov Parallel Reaction Monitoring (PRM), a targeted MS experiment using high-resolution instruments, offers a highly specific and selective method for quantifying reaction components. nih.gov

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods, such as circular dichroism (CD) spectroscopy, are essential for analyzing the stereochemistry of reactions involving chiral molecules. While Magnesium, bromo(4-butoxyphenyl)- is itself achiral, it can be used in reactions to create chiral centers, for example, by adding to a prochiral ketone. The stereochemical outcome of such reactions is of great interest.

Furthermore, research has been dedicated to the synthesis and application of inherently chiral Grignard reagents, where the magnesium-bearing carbon atom is a stereocenter. rsc.org The development of such reagents provides a powerful probe to investigate the extent of single electron transfer (SET) versus concerted nucleophilic addition mechanisms. rsc.org By analyzing the stereochemical integrity of the products formed from a chiral Grignard reagent, researchers can deduce the nature of the reaction pathway. For instance, if a reaction proceeds through a free radical intermediate, racemization is often observed, whereas a concerted mechanism may lead to retention or inversion of configuration. rsc.org

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for Bromo(4-butoxyphenyl)magnesium Reactions

While many Grignard reactions proceed without catalysts, the development of catalytic systems has become crucial for expanding their scope, particularly in cross-coupling reactions. Historically, palladium and nickel catalysts have been workhorses, but recent research emphasizes the use of more abundant, less toxic, and cost-effective first-row transition metals, especially iron and cobalt. acs.orgbarnesandnoble.com These catalysts enable reactions that are otherwise difficult or impossible, such as the coupling of Grignard reagents with less reactive electrophiles. barnesandnoble.com

Iron-catalyzed systems, in particular, have gained significant traction due to iron's benign environmental profile. nih.gov Research has shown that simple iron salts like FeCl₃ can effectively catalyze the cross-coupling of aryl Grignard reagents with a variety of partners, including alkyl halides and other aryl systems. acs.orgmdpi.com For instance, iron-catalyzed protocols have been developed for the alkylative C(sp²)–C(sp³) cross-coupling of aryl chlorides with Grignard reagents, using environmentally friendly cyclic urea (B33335) ligands instead of reprotoxic alternatives like NMP. mdpi.com Other novel iron-catalyzed transformations include the synthesis of 1,3-dienes and the enantioselective coupling of α-chloroesters with aryl Grignards. acs.orgnih.gov

Cobalt catalysts have also been re-explored for unique reactivity, such as in homocoupling reactions. acs.orgacs.org Beyond base metals, specialized ligand development continues to push the boundaries of catalysis. For example, chiral phosphoramide (B1221513) ligands have been used to achieve catalytic enantioselective additions to aldehydes and ketones, albeit through an intermediate organozinc reagent derived from the initial Grignard. rsc.org

Interactive Table: Comparison of Catalytic Systems for Aryl Grignard Reactions
Catalyst SystemTypical ReactionKey AdvantagesRepresentative Electrophiles
Iron (e.g., Fe(acac)₃, FeCl₃) Cross-CouplingLow cost, low toxicity, environmentally benign. nih.govAlkyl Halides, Aryl Chlorides, Aryl Sulfonates, α-Allenyl Esters. nih.govmdpi.comnih.gov
Cobalt (e.g., CoCl₂) Homocoupling, Cross-CouplingUnique reactivity profile, enables Ar-Ar coupling. acs.orgacs.orgOrganic Halides. acs.org
Nickel (e.g., NiCl₂(diphosphine)) Cross-CouplingHigh efficiency for C(sp²)-C(sp²) bonds. wikipedia.orgAryl Halides, Vinylic Halides. acs.org
Palladium (e.g., Pd(PPh₃)₄) Cross-Coupling (Kumada)High versatility and functional group tolerance. acs.orgAryl Halides, Vinylic Halides. acs.org
Titanium (e.g., Ti(Oi-Pr)₄/Ligand) Asymmetric Aryl TransferEnables catalytic enantioselective addition to aldehydes. nih.govAldehydes. nih.gov

Sustainable and Environmentally Benign Grignard Processes

The traditional synthesis of Grignard reagents relies heavily on volatile and hazardous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), and requires strictly anhydrous conditions. beyondbenign.orglibretexts.org A major thrust of modern research is the development of greener processes that mitigate these issues.

Mechanochemistry , particularly ball-milling, has emerged as a revolutionary technique. By providing mechanical energy to activate the magnesium, this method can generate Grignard reagents in a paste-like form with only catalytic amounts of solvent, or in some cases, no solvent at all. nih.govsciencedaily.com This approach dramatically reduces waste, improves safety, and can even be performed in the presence of air, simplifying the experimental setup. sciencedaily.comacs.orgyoutube.com This technique also allows for the synthesis of Grignard reagents from organohalides that are poorly soluble in conventional solvents, expanding the accessible chemical space. sciencedaily.com

The use of bio-derived solvents is another key strategy. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from renewable resources like corn cobs, has proven to be an excellent or even superior alternative to THF for many Grignard reactions. rsc.orgrsc.org It is less prone to peroxide formation and is immiscible with water, which simplifies aqueous work-ups. rsc.orgrsc.org Cyclopentyl methyl ether (CPME) is another promising green solvent with similar advantages. rsc.orgrsc.org The use of these solvents in combination with flow chemistry represents a significant step towards sustainable manufacturing. rsc.org

Interactive Table: Green and Sustainable Approaches to Grignard Reactions
MethodPrincipleKey Advantages
Mechanochemistry (Ball-Milling) Mechanical activation of magnesium. youtube.comDrastically reduces or eliminates solvent; can be done in air; uses insoluble precursors. sciencedaily.comacs.org
Bio-derived Solvents (e.g., 2-MeTHF) Replacement of petroleum-based ethers. rsc.orgRenewable source, easier work-up, improved safety profile. rsc.orgrsc.org
Calcium-based Reagents Use of calcium instead of magnesium via mechanochemistry. hokudai.ac.jpAvoids harsh activation steps for heavy Grignard reagents, offers novel reactivity. hokudai.ac.jp
Ultrasonication Acoustic energy to activate magnesium surface. taylorandfrancis.comCan enable reactions in commercial-grade (wet) solvents by consuming water in situ. taylorandfrancis.com

Integration with Flow Chemistry and Automated Synthesis

The highly exothermic and moisture-sensitive nature of Grignard reagent formation presents significant safety and scalability challenges in traditional batch reactors. rsc.orgContinuous flow chemistry has emerged as a powerful solution to these problems. In a flow reactor, small volumes of reagents are continuously mixed and reacted, allowing for superior heat dissipation and precise temperature control. vapourtec.com

This technology enables the safe, on-demand, and in-situ generation of Grignard reagents, which can be immediately used in a subsequent "telescoped" reaction step without isolation. vapourtec.comchemicalindustryjournal.co.uk This approach is not only safer but also highly efficient, as the highly reactive and unstable Grignard reagent is consumed as it is formed. chemicalindustryjournal.co.uk Modern flow systems often incorporate Process Analytical Technology (PAT), such as inline IR or NMR spectroscopy, for real-time monitoring and optimization of the reaction. acs.org

Flow chemistry has been successfully applied to produce Grignard reagents from magnesium slurries and to perform subsequent reactions like formylations, reductions, and couplings with acyl chlorides, demonstrating its robustness and scalability. rsc.orgchemicalindustryjournal.co.ukacs.org The development of automated flow platforms allows for high-throughput screening of reaction conditions and the synthesis of compound libraries, accelerating drug discovery and process development.

Expanding Functional Group Compatibility in Grignard Reagent Synthesis and Reactions

A significant historical limitation of Grignard reagents is their incompatibility with acidic protons (e.g., in alcohols, carboxylic acids) and reactive functional groups like esters, nitriles, and ketones. masterorganicchemistry.com Modern research has developed several strategies to overcome these limitations, greatly expanding the synthetic utility of functionalized aryl Grignard reagents.

The most impactful development has been the advent of "Turbo Grignard reagents," such as i-PrMgCl·LiCl. chem-station.com The addition of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, increasing its reactivity and solubility. sigmaaldrich.com This allows halogen-magnesium exchange reactions to occur at low temperatures (e.g., -40 °C to 0 °C), where sensitive functional groups like esters and nitriles, which would normally react with the Grignard reagent, remain intact. chem-station.comsigmaaldrich.comnih.gov This method has made the preparation of a vast array of previously inaccessible functionalized organomagnesium compounds routine. researchgate.netkanto.co.jp

These turbo reagents have demonstrated compatibility with functional groups including esters, nitriles, cyanohydrins, and even some ketones, enabling the synthesis of complex, polyfunctional molecules in a more direct fashion. chem-station.comresearchgate.net

Interactive Table: Methods for Enhancing Functional Group Tolerance
MethodReagent/ConditionTolerated Functional GroupsMechanism of Tolerance
Turbo Grignard Exchange i-PrMgCl·LiClEsters, Nitriles, Amides, Ketones, Heterocycles. chem-station.comsigmaaldrich.comIncreased reactivity allows exchange at low temperatures, kinetically sparing the functional group. sigmaaldrich.comresearchgate.net
Low-Temperature Exchange i-PrMgClEsters, Nitriles, Iodides. nih.govReaction is performed at very low temperatures (e.g., -40°C) to prevent side reactions. nih.gov
Iron-Catalyzed Coupling Fe(acac)₃Sulfonate Esters. mdpi.comChemoselective catalysis allows coupling at a C-Cl bond while preserving a C-OSO₂R bond. mdpi.com

Discovery of New Transformations Mediated by Aryl Grignard Reagents

For over a century, the primary role of Grignard reagents has been as carbon nucleophiles for the formation of C-C bonds. acs.orgijpsm.com A frontier in Grignard chemistry is the discovery of entirely new types of transformations that expand their synthetic repertoire.

A groundbreaking development is the use of aryl Grignard reagents to form C-N and C-O bonds . Researchers have shown that reacting an aryl Grignard with a specific, bulky N-H oxaziridine (B8769555) leads to the formation of anilines (C-N bond). acs.org By simply modifying the oxaziridine (blocking the nitrogen with a benzyl (B1604629) group), the same aryl Grignard reagent can be redirected to attack the oxygen atom, yielding phenols (C-O bond). acs.org This dual reactivity provides a remarkably simple and catalyst-free method for these fundamental transformations.

Other novel transformations include:

Iron-catalyzed homocoupling to produce symmetrical biaryl compounds, which are important structures in materials science and medicinal chemistry. acs.org

Iron-catalyzed coupling with α-allenyl esters to generate complex, substituted 1,3-dienes, which are valuable building blocks in organic synthesis. nih.gov

Reactions with carbon dioxide to produce carboxylic acids, a classic but continually optimized transformation, now being adapted to mechanochemical and flow processes. nih.govorganic-chemistry.org

These discoveries are transforming aryl Grignards from simple C-C bond-forming tools into more versatile reagents capable of forging a variety of chemical bonds.

Interdisciplinary Applications and Potential for Material Science

The versatility of aryl Grignard reagents like bromo(4-butoxyphenyl)magnesium extends beyond traditional organic synthesis into interdisciplinary fields, most notably pharmaceuticals and materials science.

In medicinal chemistry , Grignard reactions remain a cornerstone for the industrial synthesis of complex drug molecules. For example, key C-C bond-forming steps in the manufacture of the breast cancer drug Tamoxifen and the cholesterol-lowering medication Atorvastatin rely on Grignard chemistry. numberanalytics.com The development of more robust and functional-group-tolerant methods directly facilitates the synthesis of new and more complex potential drug candidates.

In materials science , aryl Grignard reagents are being explored for the synthesis and functionalization of advanced materials. A significant application is the reaction of Grignard reagents with graphene oxide (GO). taylorandfrancis.com This reaction can introduce organic functional groups onto the graphene surface, creating precursors suitable for initiating Ziegler-Natta polymerization to produce novel polymer-graphene composites. taylorandfrancis.com The synthesis of well-defined conjugated aromatic structures, such as biaryls formed via homocoupling, is fundamental to the creation of organic electronic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The butoxy-phenyl group in the title compound is a common motif used to impart solubility and influence the electronic properties of such materials.

Q & A

Basic Questions

What synthetic methodologies are optimal for preparing Magnesium, bromo(4-butoxyphenyl)-, and what purity benchmarks are critical for downstream applications?

Magnesium, bromo(4-butoxyphenyl)-, a Grignard reagent, is typically synthesized via the reaction of 4-butoxybromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmospheres. Key steps include:

  • Reagent Activation : Magnesium turnings are activated by heating or iodine treatment to initiate the reaction .
  • Controlled Addition : Slow addition of 4-butoxybromobenzene to prevent exothermic runaway reactions.
  • Purification : Post-synthesis, the reagent is filtered to remove unreacted magnesium and stored under argon. Purity (>95%) is assessed via titration (e.g., Gilman test) and NMR to confirm absence of hydrolyzed byproducts (e.g., 4-butoxyphenol) .

How can researchers validate the structural integrity of Magnesium, bromo(4-butoxyphenyl)- using spectroscopic techniques?

  • 1H/13C NMR : Characteristic signals include:
    • Aromatic protons : δ 7.94 ppm (doublet, J = 9.0 Hz, 2H) and δ 6.93 ppm (doublet, J = 7.8 Hz, 2H) for the para-substituted butoxyphenyl group.
    • Butoxy chain : δ 4.03 ppm (triplet, J = 6.5 Hz, -OCH2-) and δ 0.98 ppm (triplet, -CH3) .
  • IR Spectroscopy : Absorbance at ~1645 cm⁻¹ confirms the Mg-C bond.
  • HRMS : Exact mass analysis (e.g., C12H14BrO2Mg) ensures molecular ion consistency .

Advanced Research Questions

What mechanistic insights govern the reactivity of Magnesium, bromo(4-butoxyphenyl)- in nucleophilic addition reactions?

The butoxyphenyl group enhances electron density at the magnesium-bound carbon, increasing nucleophilicity. Key factors include:

  • Solvent Effects : THF stabilizes the Grignard complex via coordination, while ethers promote faster reaction kinetics.
  • Steric Hindrance : The bulky butoxy group may slow reactions with sterically hindered electrophiles (e.g., ketones vs. aldehydes).
  • Computational Studies : Density Functional Theory (DFT) models predict charge distribution and transition states for adduct formation .

How does Magnesium, bromo(4-butoxyphenyl)- compare to analogous Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) in synthetic utility?

  • Electron-Donating Substituents : The butoxy group provides stronger electron donation than methoxy, enhancing reactivity toward electrophilic carbons.
  • Solubility : Longer alkyl chains (butoxy vs. methoxy) improve solubility in non-polar solvents, enabling heterogeneous reaction setups.
  • Thermal Stability : Butoxy derivatives exhibit lower decomposition rates in refluxing THF compared to methoxy analogs .

What strategies mitigate contradictions in reported biological activity data for Magnesium, bromo(4-butoxyphenyl)- derivatives?

  • Meta-Analysis : Cross-reference studies using standardized assays (e.g., MIC for antimicrobial activity).
  • Structural Confounds : Ensure derivatives (e.g., triazoles or sulfonamides) are free from residual magnesium, which may confound cytotoxicity assays .
  • Dose-Response Curves : Establish EC50/IC50 values under controlled conditions (pH, temperature) to resolve discrepancies .

Methodological & Safety Considerations

What analytical workflows are recommended for tracking Magnesium, bromo(4-butoxyphenyl)- decomposition during storage?

  • Periodic Titration : Quantify active Grignard content using ketone titration (e.g., benzophenone).
  • GC-MS : Detect volatile degradation products (e.g., butoxybenzene).
  • Moisture Control : Karl Fischer titration ensures solvent water content <50 ppm .

How can researchers safely handle Magnesium, bromo(4-butoxyphenyl)- given its pyrophoric nature?

  • Inert Atmosphere : Use gloveboxes or Schlenk lines for transfers.
  • Quenching Protocol : Dilute with dry ice/THF slurry followed by careful acid addition to neutralize residual Mg.
  • PPE : Flame-resistant lab coats, face shields, and nitrile gloves are mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.